![molecular formula C13H9BrClN3O2 B5769710 N'-[(5-bromo-2-chlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5769710.png)
N'-[(5-bromo-2-chlorobenzoyl)oxy]-3-pyridinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(5-bromo-2-chlorobenzoyl)oxy]-3-pyridinecarboximidamide, also known as BCI, is a small molecule inhibitor that has been widely used in scientific research. BCI is a potent inhibitor of the enzyme calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2), which plays a crucial role in various physiological processes such as energy metabolism, inflammation, and cell proliferation.
Mechanism of Action
N'-[(5-bromo-2-chlorobenzoyl)oxy]-3-pyridinecarboximidamide is a potent inhibitor of CaMKK2, which is a member of the Ca2+/calmodulin-dependent protein kinase family. CaMKK2 is activated by an increase in intracellular Ca2+ levels, which leads to the phosphorylation and activation of its downstream targets, such as AMP-activated protein kinase (AMPK) and Ca2+/calmodulin-dependent protein kinase IV (CaMKIV). This compound inhibits CaMKK2 activity by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation and activation of its downstream targets.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in different cell types and tissues. In liver cells, this compound has been shown to reduce glucose production by inhibiting CaMKK2-mediated activation of AMPK. In immune cells, this compound has been shown to reduce the production of pro-inflammatory cytokines by inhibiting CaMKK2-mediated activation of NF-κB. In cancer cells, this compound has been shown to inhibit cell proliferation and survival by inhibiting CaMKK2-mediated activation of mTORC1.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N'-[(5-bromo-2-chlorobenzoyl)oxy]-3-pyridinecarboximidamide in lab experiments is its high potency and selectivity for CaMKK2. This compound has been shown to be a more potent inhibitor of CaMKK2 than other known inhibitors, such as STO-609 and STO-609-R. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the use of N'-[(5-bromo-2-chlorobenzoyl)oxy]-3-pyridinecarboximidamide in scientific research. One area of interest is the role of CaMKK2 in metabolic disorders such as diabetes and obesity. This compound has been shown to reduce glucose production in liver cells, and further studies could investigate its potential as a therapeutic agent for these conditions. Another area of interest is the role of CaMKK2 in cancer progression and metastasis. This compound has been shown to inhibit cancer cell proliferation and survival, and further studies could investigate its potential as a cancer therapy. Finally, future studies could investigate the use of this compound in combination with other inhibitors or drugs to enhance its therapeutic potential.
Synthesis Methods
The synthesis of N'-[(5-bromo-2-chlorobenzoyl)oxy]-3-pyridinecarboximidamide involves a multi-step process that starts with the reaction of 5-bromo-2-chlorobenzoic acid with thionyl chloride to form 5-bromo-2-chlorobenzoyl chloride. The resulting compound is then reacted with 3-aminopyridine to form 3-(5-bromo-2-chlorobenzoyl)amino-pyridine, which is further reacted with cyanamide to form the final product, this compound.
Scientific Research Applications
N'-[(5-bromo-2-chlorobenzoyl)oxy]-3-pyridinecarboximidamide has been widely used in scientific research to study the function of CaMKK2 and its role in various physiological processes. CaMKK2 is a key regulator of energy metabolism, and this compound has been shown to inhibit CaMKK2 activity and reduce glucose production in the liver. This compound has also been used to study the role of CaMKK2 in inflammation and immune response, as well as in cancer cell proliferation and survival.
properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 5-bromo-2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClN3O2/c14-9-3-4-11(15)10(6-9)13(19)20-18-12(16)8-2-1-5-17-7-8/h1-7H,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZMNAXETPAFGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=NOC(=O)C2=C(C=CC(=C2)Br)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=N/OC(=O)C2=C(C=CC(=C2)Br)Cl)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B5769629.png)
![ethyl 3-[5-(2-nitrovinyl)-2-furyl]benzoate](/img/structure/B5769634.png)
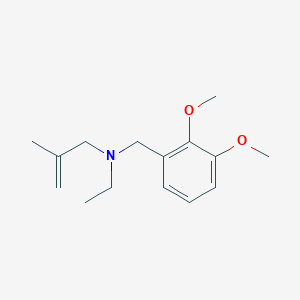

![1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-1-propanone](/img/structure/B5769664.png)
![N-[2-(4-fluorophenyl)-2-oxoethyl]-2-furamide](/img/structure/B5769667.png)
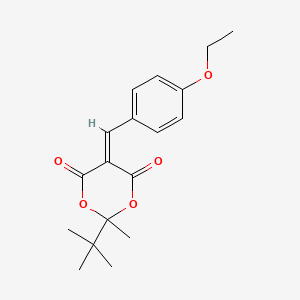
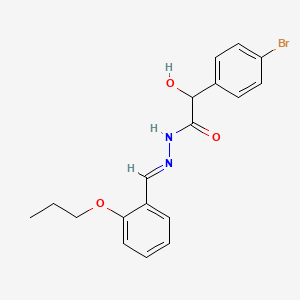
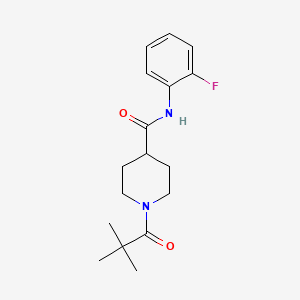

![2-[(3-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5769691.png)
![(4-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5769718.png)
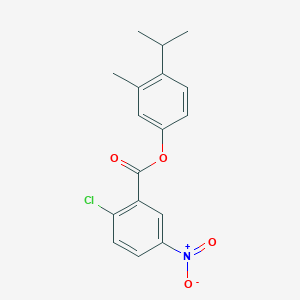
![2-methoxy-6-methyl-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5769739.png)